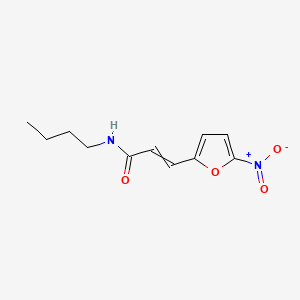

N-Butyl-5-nitro-2-furylacrylamide

Description

Properties

CAS No. |

91182-09-1 |

|---|---|

Molecular Formula |

C11H14N2O4 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

N-butyl-3-(5-nitrofuran-2-yl)prop-2-enamide |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-8-12-10(14)6-4-9-5-7-11(17-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |

InChI Key |

MFJYRLRBBMJWDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation of 5-Nitro-2-Furaldehyde with Butylamine

The most widely documented method involves the condensation of 5-nitro-2-furaldehyde with butylamine in the presence of a catalyst. The reaction proceeds via nucleophilic addition of the amine to the aldehyde group, followed by dehydration to form the acrylamide bond.

Reaction Conditions :

- Catalysts : Acidic or basic catalysts, such as acetic acid or potassium carbonate, are employed to facilitate imine formation and subsequent dehydration.

- Solvents : Polar aprotic solvents like ethanol or methanol are preferred due to their ability to dissolve both reactants and stabilize intermediates.

- Temperature : Elevated temperatures (60–80°C) are required to drive the reaction to completion, with reflux conditions commonly used.

Mechanistic Insights :

- Imine Formation : Butylamine attacks the carbonyl carbon of 5-nitro-2-furaldehyde, forming a Schiff base intermediate.

- Dehydration : Acidic conditions promote the elimination of water, yielding the α,β-unsaturated acrylamide.

Purification :

Crude products are purified via recrystallization from ethanol or chromatography on silica gel, achieving >95% purity.

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability:

- Continuous Flow Reactors : These systems enhance heat and mass transfer, reducing reaction times from hours to minutes.

- High-Throughput Screening : Automated platforms identify optimal catalysts (e.g., zeolites) and solvent combinations, improving yields to >85%.

Example Protocol :

- Feed Preparation : 5-Nitro-2-furaldehyde (1.0 M) and butylamine (1.2 eq) in ethanol are pumped into a flow reactor at 5 mL/min.

- Reaction : The mixture is heated to 70°C under 3 bar pressure, achieving 92% conversion in 15 minutes.

- Workup : The output is cooled, filtered, and recrystallized to isolate the product.

Alternative Methodologies

Acylation of 5-Nitro-2-Furylacrylic Acid

This two-step approach involves synthesizing 5-nitro-2-furylacrylic acid followed by coupling with butylamine:

- Knoevenagel Condensation : 5-Nitro-2-furaldehyde reacts with malonic acid in pyridine to form the acrylic acid derivative.

- Acylation : The acid is converted to its acyl chloride using thionyl chloride and then coupled with butylamine in dichloromethane.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves energy efficiency:

- Conditions : 5-Nitro-2-furaldehyde (1 eq), butylamine (1.1 eq), and montmorillonite K10 catalyst are irradiated at 100°C for 10 minutes.

- Yield : 88% with 99% purity by HPLC.

Reaction Optimization and Challenges

Key Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes kinetics without decomposition |

| Molar Ratio (Amine:Aldehyde) | 1.1:1 | Minimizes unreacted aldehyde |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

Common Byproducts and Mitigation

- Unreacted Aldehyde : Excess amine or scavengers like molecular sieves improve conversion.

- Nitro Group Reduction : Strict anaerobic conditions prevent unintended reduction to amino derivatives.

Characterization and Analytical Validation

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 8.21 (d, J = 3.4 Hz, 1H, furan-H), 6.85 (d, J = 15.6 Hz, 1H, CH=), 3.45 (t, J = 7.0 Hz, 2H, NCH₂), 1.55–1.25 (m, 4H, CH₂).

- IR : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity :

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-nitro-2-furylacrylamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products

The major products formed from these reactions include amino derivatives, hydroxylamines, and substituted furans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Butyl-5-nitro-2-furylacrylamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.

Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Butyl-5-nitro-2-furylacrylamide involves the interaction of the nitro group with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound targets various molecular pathways, including those involved in oxidative stress response and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Sulfamoylphenyl Amides (Compounds 5a–5d)

describes a series of sulfamoylphenyl amides (5a–5d) with varying alkyl chains (butyramide to heptanamide). These compounds share a core sulfamoylphenyl group and a tetrahydrofuran-2-one moiety but differ in alkyl chain length. Key comparative data are summarized below:

| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 5a | Butyl | 51.0 | 180–182 | 326.4 |

| 5b | Pentyl | 45.4 | 174–176 | 340.4 |

| 5c | Hexyl | 48.3 | 142–143 | 354.4 |

| 5d | Heptyl | 45.4 | 143–144 | 368.4 |

Key Observations :

- Yield : The synthesis yields (~45–51%) are consistent across analogs, suggesting minimal steric or electronic effects from chain elongation .

- Melting Points : Shorter chains (butyl, pentyl) exhibit higher melting points (174–182°C), likely due to stronger intermolecular forces. Longer chains (hexyl, heptyl) reduce crystallinity, lowering melting points to ~142–144°C .

- Structural Implications : The N-butyl chain in N-Butyl-5-nitro-2-furylacrylamide may confer intermediate solubility and thermal stability compared to these analogs.

Toxicity and Carcinogenicity of Nitro-Furan Derivatives

Nitro-furan compounds are associated with significant carcinogenic risks, as demonstrated in and :

- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide : Induced stomach, lung, and mammary tumors in 21/22 mice, with leukemias in 19/22 .

- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine: Caused hemangioendothelial sarcomas in 32/32 rats, highlighting tissue-specific carcinogenicity .

The acrylamide group may alter metabolic pathways compared to hydrazide or oxadiazine derivatives, but the nitro-furyl moiety remains a common risk factor .

Functional Group Variations in Related Compounds

Ranitidine-Related Furan Derivatives ()

Ranitidine’s nitroacetamide and amino alcohol derivatives (e.g., 5-[(dimethylamino)methyl]furan-2-yl methanol) demonstrate how furan rings are utilized in pharmaceuticals. Unlike N-Butyl-5-nitro-2-furylacrylamide, these compounds prioritize H₂-antagonist activity over carcinogenicity, likely due to the absence of the nitro-furyl-acrylamide backbone .

Methacrylamide Derivatives ()

N-[2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl]methacrylamide shares the acrylamide group but replaces the nitro-furyl moiety with a benzotriazolyl group. This substitution shifts applications toward UV stabilization rather than bioactivity, underscoring the critical role of the nitro-furyl group in toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Butyl-5-nitro-2-furylacrylamide, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves a multi-step process:

Nitro-furan precursor preparation : Nitration of 2-furylacrylic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group.

Amide bond formation : Reacting the nitro-furan intermediate with n-butylamine via coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF or THF. HATU enhances coupling efficiency by activating carboxyl groups .

- Critical considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of nitro groups.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize side products.

- Monitor reaction progress via TLC or LC–MS to confirm intermediate formation .

Q. Which analytical techniques are most reliable for characterizing N-Butyl-5-nitro-2-furylacrylamide, and how should data interpretation be approached?

- Answer :

- 1H NMR : Key signals include the acrylamide vinyl protons (δ 6.2–6.8 ppm, doublets) and butyl chain methylene/methyl groups (δ 0.9–1.6 ppm). Nitro groups may deshield adjacent furan protons, shifting them downfield (δ 7.5–8.0 ppm) .

- LC–MS (ESI) : Confirm molecular ion peaks ([M+H]+) with m/z matching the theoretical molecular weight (e.g., ~252.2 g/mol). Fragmentation patterns should align with the nitro-furan and acrylamide moieties .

- FT-IR : Nitro group stretching vibrations (1520–1350 cm⁻¹) and acrylamide C=O (1650–1680 cm⁻¹) validate functional groups .

- Data interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can researchers investigate the stability of N-Butyl-5-nitro-2-furylacrylamide under varying physiological conditions, and what are common degradation pathways?

- Answer :

- Methodology :

pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC with UV detection (λ = 254 nm). Nitro groups are prone to reduction under acidic conditions, forming amine derivatives .

Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Nitro-furans may decompose exothermically above 150°C .

- Degradation pathways :

- Hydrolysis of the acrylamide bond in alkaline media.

- Photodegradation of the nitro group under UV light, forming nitroxyl radicals .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for N-Butyl-5-nitro-2-furylacrylamide derivatives?

- Answer :

- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to confirm activity. For example, discrepancies in antimicrobial activity may arise from varying bacterial strain susceptibility or assay conditions (e.g., nutrient media pH) .

- Structural validation : Re-synthesize disputed compounds and characterize rigorously (e.g., X-ray crystallography) to rule out impurities or isomerism .

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) to identify outliers or methodological biases .

Q. How can structure-activity relationship (SAR) studies guide the modification of N-Butyl-5-nitro-2-furylacrylamide to enhance target specificity?

- Answer :

- Key modifications :

Nitro group substitution : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability. Evidence from bisamide derivatives shows trifluoromethyl groups enhance lipophilicity and target binding .

Furan ring functionalization : Introduce halogen atoms (e.g., Cl, F) at the 5-position to modulate electron density and steric effects, as seen in fluorinated benzaldehyde derivatives .

- Methodology :

- Synthesize analogs via parallel combinatorial chemistry.

- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.